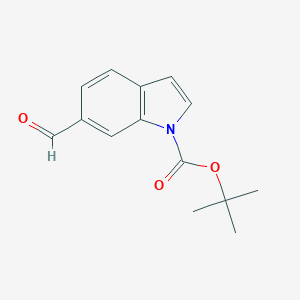

Tert-butyl 6-formyl-1H-indole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOBUJIAVBTRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401228891 | |

| Record name | 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127956-28-9 | |

| Record name | 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127956-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 6-formyl-1H-indole-1-carboxylate characterization data

An In-depth Technical Guide to the Characterization of tert-Butyl 6-formyl-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural confirmation and purity assessment of This compound . This compound serves as a critical intermediate in medicinal chemistry and drug development, primarily utilized in the synthesis of complex indole-based scaffolds.[1] As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale for each characterization technique. We will delve into the synthesis rationale, physicochemical properties, and detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, ensuring researchers can confidently verify the integrity of their material.

Introduction and Synthetic Strategy

The indole nucleus is a privileged scaffold in pharmacology, and its functionalization is key to modulating biological activity. The introduction of a formyl group at the C6 position provides a chemical handle for further elaboration, while the tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves two primary purposes:

-

Protection: The Boc group deactivates the otherwise nucleophilic indole nitrogen, preventing its participation in undesired side reactions and enhancing the stability of the molecule.[2][3]

-

Solubility & Handling: It significantly improves the solubility of the indole derivative in common organic solvents, simplifying reaction setup, monitoring, and purification.

The synthesis of this compound typically involves a two-step sequence starting from 6-formyl-1H-indole. The first step is the protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O).

Mechanism: N-Boc Protection

The lone pair of electrons on the indole nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently deprotonates the now-positive nitrogen atom and then decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[4]

Synthetic Workflow

Below is a conceptual workflow for the synthesis and purification of the title compound.

Caption: A workflow diagram illustrating the synthesis and characterization process.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are unequivocally established through a combination of physical measurements and spectroscopic techniques.

Physicochemical Properties

This table summarizes the key computed and expected physical properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₃ | (Calculated) |

| Molecular Weight | 245.27 g/mol | [5] |

| Appearance | Expected to be a white to off-white solid | (Analogous Compounds) |

| Melting Point | 119-121 °C (for 3-formyl isomer) | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive proof of structure.

Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent choice as it is aprotic and effectively solubilizes the Boc-protected indole. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

The ¹H NMR spectrum provides a map of all proton environments in the molecule. The electron-withdrawing nature of the formyl group and the electronic effects of the N-Boc group significantly influence the chemical shifts of the aromatic protons.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| -C(CH₃)₃ (Boc) | ~1.65 | Singlet (s) | N/A | 9H | Nine equivalent protons of the tert-butyl group in a shielded, aliphatic environment. |

| H-3 | ~6.70 | Doublet (d) | J ≈ 3.8 Hz | 1H | Coupled to H-2. Relatively upfield for an aromatic proton due to the electron-donating effect of the N-Boc group. |

| H-4 | ~7.75 | Doublet (d) | J ≈ 8.5 Hz | 1H | Ortho-coupled to H-5. |

| H-5 | ~7.90 | Doublet of Doublets (dd) | J ≈ 8.5, 1.5 Hz | 1H | Ortho-coupled to H-4 and meta-coupled to H-7. Deshielded by the adjacent formyl group. |

| H-2 | ~7.95 | Doublet (d) | J ≈ 3.8 Hz | 1H | Coupled to H-3. Deshielded relative to H-3. |

| H-7 | ~8.40 | Doublet (d) | J ≈ 1.5 Hz | 1H | Meta-coupled to H-5. Significantly deshielded due to its peri-position relative to the C6-formyl group. |

| -CHO (Aldehyde) | ~10.10 | Singlet (s) | N/A | 1H | Highly deshielded proton characteristic of an aldehyde, directly attached to the aromatic ring. |

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| -C(C H₃)₃ (Boc) | ~28.2 | Equivalent methyl carbons of the tert-butyl group. |

| C -3 | ~108.0 | Shielded pyrrolic carbon. |

| C -7 | ~118.5 | Aromatic methine carbon. |

| C -4 | ~122.0 | Aromatic methine carbon. |

| C -2 | ~126.5 | Aromatic methine carbon. |

| C -5 | ~127.0 | Aromatic methine carbon. |

| C-3a (bridgehead) | ~130.0 | Quaternary aromatic carbon. |

| C-6 (formyl-bearing) | ~134.0 | Quaternary aromatic carbon, deshielded by the attached formyl group. |

| C-7a (bridgehead) | ~138.0 | Quaternary aromatic carbon. |

| -C (CH₃)₃ (Boc) | ~84.5 | Quaternary carbon of the tert-butyl group. |

| -C =O (Boc Carbamate) | ~149.5 | Carbonyl carbon of the carbamate functional group. |

| -C HO (Aldehyde) | ~192.0 | Highly deshielded carbonyl carbon of the aldehyde. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Rationale for Sample Preparation: The sample can be analyzed as a thin film after dissolving in a volatile solvent like dichloromethane or as a KBr pellet.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~2980-2930 | C-H Stretch | Aliphatic (Boc group) | Characteristic stretching of sp³ C-H bonds. |

| ~1735 | C=O Stretch | Carbamate | Strong, sharp absorption typical for the Boc protecting group carbonyl.[7] |

| ~1700 | C=O Stretch | Aromatic Aldehyde | Strong, sharp absorption for the conjugated aldehyde carbonyl. |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Vibrations characteristic of the indole aromatic system. |

| ~1370 | C-H Bend | gem-dimethyl (Boc) | Characteristic bending vibration for the tert-butyl group. |

| ~1250, ~1150 | C-O Stretch | Carbamate | Stretching vibrations of the C-O bonds within the carbamate group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Rationale for Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Expected Molecular Ion: For C₁₄H₁₅NO₃, the calculated monoisotopic mass is 245.11. In positive ion mode ESI-MS, the primary observed peak should be the protonated molecule [M+H]⁺ at m/z ≈ 246.12 .

-

Key Fragmentation: A characteristic fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), which would result in a fragment ion at m/z ≈ 190.06 or m/z ≈ 189.05 . The loss of the entire Boc group (100 Da) to give the 6-formylindole fragment is also possible.

Experimental Protocols & Validation

The following section details standardized protocols for acquiring the characterization data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~10-15 mg of the purified solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Tube Loading: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a sufficient number of scans (typically 1024 or more) to achieve adequate signal-to-noise, with a relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy Protocol

-

Sample Preparation (Thin Film): Dissolve a small amount of the sample (1-2 mg) in a few drops of a volatile solvent (e.g., CH₂Cl₂). Apply the solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film.

-

Background Scan: Place the clean, empty salt plate in the spectrometer and run a background scan.

-

Sample Scan: Place the sample-coated plate in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

Data Analysis: Identify the [M+H]⁺ peak and any significant fragment ions. Compare the observed m/z with the theoretical value.

Structural Confirmation Logic

The conclusive identification of this compound relies on the synergistic interpretation of all acquired data. The diagram below illustrates how different spectroscopic techniques provide complementary information to build a complete structural picture.

Caption: Logic diagram showing how different spectroscopic data points converge for structural confirmation.

Conclusion

The analytical workflow detailed in this guide provides a robust framework for the comprehensive characterization of this compound. The combination of NMR, IR, and MS data allows for unambiguous confirmation of the chemical structure, including the specific substitution pattern on the indole ring and the presence of the N-Boc protecting group. By understanding the rationale behind each technique and the expected data, researchers can confidently synthesize and utilize this valuable intermediate for the advancement of drug discovery programs.

References

-

Eaddy, J. F. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH. Retrieved from [Link]

-

(2023, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Retrieved from [Link]

-

Srivastava, A., et al. (2018). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. ResearchGate. Retrieved from [Link]

-

Cinar, Z., & Gök, M. (2019). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PMC - PubMed Central. Retrieved from [Link]

-

Fouda, A. E. A., et al. (2023). Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach formylation reaction. ResearchGate. Retrieved from [Link]

-

(n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

-

Al-Jbouri, M. H., et al. (2023). Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. ResearchGate. Retrieved from [Link]

-

(n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

-

(2023, June 10). Vilsmeier-Haack reaction of indole. YouTube. Retrieved from [Link]

-

(n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Gunnarsson, L. O., & Ragnarsson, U. (1981). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. RSC Publishing. Retrieved from [Link]

-

Tse, M. K., et al. (2008). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. NIH. Retrieved from [Link]

-

(n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Retrieved from [Link]

-

(n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Human Metabolome Database. Retrieved from [Link]

-

(n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

(n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). ResearchGate. Retrieved from [Link]

-

(n.d.). This compound. MySkinRecipes. Retrieved from [Link]

-

(n.d.). Supporting information Indoles. The Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. PubChem. Retrieved from [Link]

-

(n.d.). tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate. PubChem. Retrieved from [Link]

-

(n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... ResearchGate. Retrieved from [Link]

-

(n.d.). FT-IR spectrum of tert-butyl.... ResearchGate. Retrieved from [Link]

-

(n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. ChemSynthesis. Retrieved from [Link]

-

(n.d.). Methyl 1H-indole-3-carboxylate. Magritek. Retrieved from [Link]

-

(n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. PubChem. Retrieved from [Link]

-

(n.d.). tert-Butyl 1H-indole-1-carboxylate. J&K Scientific LLC. Retrieved from [Link]

-

(n.d.). tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. PubChem. Retrieved from [Link]

-

(n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. BOC Protection and Deprotection [bzchemicals.com]

- 3. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-6-formylindole: Synthesis, Analysis, and Applications

This guide provides a comprehensive technical overview of tert-butyl 6-formyl-1H-indole-1-carboxylate, commonly referred to as Boc-6-formylindole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, a detailed synthesis protocol, in-depth analytical methodologies for its characterization, and its significant applications in medicinal chemistry.

Introduction: The Strategic Importance of Boc-6-formylindole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, anti-HIV, and anticancer properties.[1] The strategic functionalization of the indole ring is a cornerstone of drug design. Boc-6-formylindole emerges as a key intermediate in this context.

The introduction of a formyl group at the C-6 position provides a versatile chemical handle for further molecular elaboration, while the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a critical dual purpose. It deactivates the otherwise reactive N-H proton, preventing unwanted side reactions, and enhances the solubility of the indole ring in organic solvents, facilitating its use in a broader range of synthetic transformations.[2] This guide will elucidate the synthesis and detailed analytical characterization of this valuable building block, providing a solid foundation for its effective utilization in complex synthetic endeavors.

Chemical Structure and Properties

Boc-6-formylindole possesses a molecular formula of C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol . The structure, depicted below, consists of an indole ring system where the nitrogen atom is protected with a Boc group, and a formyl group is attached to the 6th position of the benzene portion of the indole.

Caption: Chemical structure of Boc-6-formylindole.

Table 1: Physicochemical Properties of Boc-6-formylindole

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₃ | [3] |

| Molecular Weight | 245.27 g/mol | [3] |

| Appearance | Expected to be a solid | General Knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General Knowledge |

Synthesis of Boc-6-formylindole

The synthesis of Boc-6-formylindole is most efficiently achieved through the Boc-protection of the commercially available indole-6-carboxaldehyde. This method is straightforward and generally proceeds in high yield.

Caption: General workflow for the synthesis of Boc-6-formylindole.

Rationale Behind Experimental Choices

-

Choice of Protecting Group: The Boc group is selected for its stability under a wide range of reaction conditions, particularly those that are nucleophilic or involve catalytic hydrogenation.[2] Its introduction is typically straightforward, and its removal can be achieved under mild acidic conditions, which are often compatible with other functional groups present in the molecule.[2]

-

Base: A non-nucleophilic base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) is used to deprotonate the indole nitrogen, facilitating its attack on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). DMAP is often used as a catalyst in conjunction with a weaker base like Et₃N to accelerate the reaction.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dioxane are preferred to prevent hydrolysis of the (Boc)₂O reagent.

-

Purification: Standard aqueous workup is employed to remove water-soluble byproducts and excess base. Subsequent purification by column chromatography on silica gel is typically sufficient to obtain the pure product.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of indole-6-carboxaldehyde (1.0 equivalent) in anhydrous THF (or a 2:1 mixture of dioxane and water) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.0 equivalents) and di-tert-butyl dicarbonate (2.0 equivalents).[4] If the reaction is sluggish, a catalytic amount of DMAP (0.1 equivalents) can be added.

-

Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours to overnight).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a dilute acid solution (e.g., 1 M HCl) to remove the base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine to remove residual water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-6-formylindole.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Boc-6-formylindole. The following sections detail the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Boc-6-formylindole is expected to show distinct signals for the protons of the indole ring, the formyl group, and the Boc group.

-

Aldehyde Proton: A singlet in the downfield region, typically around δ 9.9-10.1 ppm.[5]

-

Indole Protons: The aromatic protons on the indole nucleus will appear as doublets, triplets, or multiplets in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling constants will depend on the substitution pattern.

-

Boc Protons: A characteristic sharp singlet at approximately δ 1.4-1.6 ppm, integrating to nine protons.[5]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons: The aldehyde carbonyl carbon will resonate at a downfield chemical shift, typically in the range of δ 184-192 ppm.[5] The carbonyl carbon of the Boc group will appear around δ 150-155 ppm.

-

Indole Carbons: The aromatic carbons of the indole ring will give signals in the region of δ 110-140 ppm.[6]

-

Boc Carbons: The quaternary carbon of the tert-butyl group will be observed around δ 80-85 ppm, and the methyl carbons will appear at approximately δ 28 ppm.[6]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Boc-6-formylindole

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Aldehyde (CHO) | ~10.0 (s) | ~185.0 |

| Indole H-2 | ~7.7 (d) | ~125.0 |

| Indole H-3 | ~6.6 (d) | ~107.0 |

| Indole H-4 | ~8.2 (d) | ~123.0 |

| Indole H-5 | ~7.8 (dd) | ~121.0 |

| Indole H-7 | ~8.3 (s) | ~118.0 |

| Boc (C(CH₃)₃) | ~1.6 (s, 9H) | ~84.0 |

| Boc (C(CH₃)₃) | - | ~28.0 |

| Boc (C=O) | - | ~150.0 |

| Indole C-3a | - | ~128.0 |

| Indole C-6 | - | ~132.0 |

| Indole C-7a | - | ~137.0 |

Note: These are predicted values based on known data for similar structures and may vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected Characteristic FTIR Absorption Bands for Boc-6-formylindole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1680 - 1700 |

| Boc C=O | Stretch | 1720 - 1740 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C-N | Stretch | 1300 - 1350 |

| C-O (ester) | Stretch | 1150 - 1250 |

The presence of two distinct carbonyl stretching bands is a key diagnostic feature in the FTIR spectrum of Boc-6-formylindole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Boc-6-formylindole, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 245).

-

Fragmentation Pattern: Characteristic fragmentation patterns for Boc-protected indoles include the loss of the tert-butyl group (M - 57) and the loss of the entire Boc group (M - 101).[7] The loss of carbon monoxide (CO) from the formyl group (M - 28) may also be observed.

Caption: Predicted mass spectrometry fragmentation pathway for Boc-6-formylindole.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the preferred method for assessing the purity of Boc-6-formylindole.

Table 4: Typical RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A linear gradient, for example, 30% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 30-40 °C |

This method allows for the separation of the product from any unreacted starting material and non-polar byproducts. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Medicinal Chemistry

Boc-6-formylindole is a valuable building block for the synthesis of a wide range of biologically active molecules.[8] The formyl group at the C-6 position can be readily transformed into various other functionalities, including:

-

Amines: Via reductive amination.

-

Alcohols: Via reduction with reagents like sodium borohydride.

-

Carboxylic acids: Via oxidation.

-

Alkenes: Via Wittig-type reactions.

-

Heterocycles: Through condensation reactions with appropriate precursors.

These transformations allow for the introduction of diverse substituents at the 6-position of the indole ring, which is crucial for modulating the pharmacological properties of the resulting compounds. The Boc-protecting group ensures that these transformations can be carried out without interference from the indole nitrogen. Once the desired modifications are made, the Boc group can be easily removed under acidic conditions to yield the final target molecule.

The indole nucleus is a key component of many approved drugs, and the ability to functionalize it at specific positions is of paramount importance in the development of new therapeutic agents.[9] Boc-6-formylindole provides a reliable and versatile starting point for the synthesis of novel indole derivatives with potential applications in various therapeutic areas.

Conclusion

Boc-6-formylindole is a strategically important intermediate in organic synthesis and medicinal chemistry. Its synthesis via the Boc protection of indole-6-carboxaldehyde is a robust and high-yielding process. A comprehensive suite of analytical techniques, including NMR, FTIR, Mass Spectrometry, and HPLC, can be employed to unequivocally confirm its structure and assess its purity. The versatility of the formyl group, combined with the stability and facile removal of the Boc protecting group, makes Boc-6-formylindole an invaluable tool for the construction of complex, biologically active indole-containing molecules. This guide provides the necessary technical foundation for its effective use in research and development.

References

-

Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 2021.

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry, 2017.

-

Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing, 2013.

-

13C NMR Chemical Shifts. Oregon State University.

-

Application Notes and Protocols for the Analysis of Boc-Dap Derivatives. Benchchem.

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine, 2000.

-

This compound. MySkinRecipes.

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 2013.

-

An insight into the medicinal perspective of synthetic analogs of indole: A review. European Journal of Medicinal Chemistry, 2019.

-

Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Tetrahedron, 2014.

-

Application Note – N-Boc protection. Sigma-Aldrich.

-

Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 2019.

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate.

-

Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). International Journal of Analytical Chemistry, 2014.

-

5 Combination of 1H and 13C NMR Spectroscopy. NMR Spectra.

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 2013.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

tert-Butyl 3-formyl-1H-indole-1-carboxylate. Sigma-Aldrich.

-

tert-butyl 3-formyl-1H-indole-1-carboxylate - 57476-50-3, C14H15NO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ACS Omega, 2020.

-

Indole Derivatives: Unveiling New Frontiers in Medicinal Chemistry. Biosynth.

-

1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate.

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Topics in Medicinal Chemistry, 2020.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 2021.

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 2025.

-

Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. The Journal of Organic Chemistry, 2016.

Sources

- 1. GC-MS and FTIR evaluation of the six benzoyl-substituted-1-pentylindoles: isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 8. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Strategic Synthesis and Application of Tert-butyl 6-formyl-1H-indole-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Architectural Value of a Precisely Functionalized Indole Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic pharmaceuticals. However, the true potential of this heterocycle is unlocked through precise functionalization, which dictates its steric and electronic properties, and ultimately, its biological activity. Tert-butyl 6-formyl-1H-indole-1-carboxylate (CAS Number: 127956-28-9), a strategically designed building block, exemplifies this principle. The presence of a formyl group at the 6-position of the indole ring, combined with the sterically bulky and electronically moderating tert-butoxycarbonyl (Boc) protecting group on the nitrogen, creates a versatile intermediate with significant utility in the synthesis of complex, high-value molecules.

The aldehyde functionality at the C6 position serves as a versatile chemical handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse side chains and the construction of more elaborate molecular architectures. The N-Boc group provides crucial stability to the indole ring during these synthetic manipulations and can be readily removed under acidic conditions, offering a gateway to further derivatization at the indole nitrogen. This guide provides an in-depth exploration of the synthesis, properties, and applications of this key synthetic intermediate, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 127956-28-9 | [1] |

| Molecular Formula | C₁₄H₁₅NO₃ | [2] |

| Molecular Weight | 245.27 g/mol | [2] |

| Appearance | Solid (form may vary) | [2] |

| Purity | Typically >95% for research applications | [2] |

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.7 ppm), aromatic protons on the indole ring, a singlet for the formyl proton at a downfield chemical shift (around 10 ppm), and signals for the protons at the 2 and 3 positions of the indole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group, the formyl carbon, the quaternary carbon of the tert-butyl group, and the carbons of the indole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the carbonyl stretching vibrations of the formyl group (around 1680-1700 cm⁻¹) and the urethane carbonyl of the Boc group (around 1725-1745 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ expected at m/z 245 or 246, respectively.

Synthesis and Mechanistic Considerations: Navigating Regioselectivity

The synthesis of this compound presents a notable challenge in regioselectivity. Direct formylation of N-Boc indole, for instance via the Vilsmeier-Haack reaction, overwhelmingly favors substitution at the electron-rich C3 position. Therefore, indirect methods are required to achieve formylation at the C6 position.

A plausible and strategically sound approach involves a multi-step sequence starting from a pre-functionalized indole, such as 6-bromo-1H-indole. This strategy leverages the reliability of halogen-metal exchange to introduce the formyl group at the desired position.

Workflow for the Synthesis of this compound

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Spectral Data of Tert-butyl 6-formyl-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

Tert-butyl 6-formyl-1H-indole-1-carboxylate, a key heterocyclic compound, serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals, while the strategically placed formyl and Boc-protecting groups offer versatile handles for molecular elaboration. This guide provides an in-depth analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that unequivocally define the structure and purity of this important synthetic building block. Understanding these spectral signatures is paramount for researchers engaged in the synthesis and development of novel indole-based compounds. This document serves as a detailed reference, elucidating the correlation between the molecular structure and its spectral properties, thereby ensuring scientific integrity and reproducibility in experimental work.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and the electronic environment of each nucleus.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal offer a wealth of structural information.

Experimental Protocol: ¹H NMR Acquisition

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) at room temperature. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).

Data Interpretation and Structural Assignment:

The expected ¹H NMR spectral data for this compound in CDCl₃ are summarized below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~8.1-8.2 | d | 1H | Aromatic proton (H7) |

| ~7.8-7.9 | s | 1H | Aromatic proton (H5) |

| ~7.6-7.7 | d | 1H | Aromatic proton (H4) |

| ~7.5-7.6 | d | 1H | Indole proton (H2) |

| ~6.6-6.7 | d | 1H | Indole proton (H3) |

| ~1.7 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Causality Behind the Chemical Shifts:

-

Aldehyde Proton (~10.0 ppm): The strong deshielding of the aldehyde proton is a direct consequence of the electron-withdrawing nature of the carbonyl group and its anisotropic magnetic field.

-

Aromatic Protons (7.5-8.2 ppm): The protons on the benzene ring of the indole nucleus resonate in the aromatic region. Their specific chemical shifts are influenced by the electron-donating or -withdrawing effects of the substituents. The formyl group at the 6-position will exert a deshielding effect on the neighboring protons.

-

Indole Protons (H2 and H3): The protons on the pyrrole ring of the indole are also in the aromatic region, with their shifts influenced by the nitrogen atom and the fused benzene ring.

-

tert-Butyl Protons (~1.7 ppm): The nine equivalent protons of the tert-butyl group appear as a sharp singlet in a highly shielded region of the spectrum, a characteristic feature of this protecting group.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. A proton-decoupled sequence is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Structural Assignment:

The anticipated ¹³C NMR spectral data for this compound are as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (-CHO) |

| ~150 | Carbamate Carbonyl (-O-C=O) |

| ~137 | Aromatic Carbon (C7a) |

| ~135 | Aromatic Carbon (C6) |

| ~131 | Aromatic Carbon (C3a) |

| ~126 | Indole Carbon (C2) |

| ~125 | Aromatic Carbon (C4) |

| ~122 | Aromatic Carbon (C5) |

| ~115 | Aromatic Carbon (C7) |

| ~107 | Indole Carbon (C3) |

| ~84 | Quaternary Carbon (-C(CH₃)₃) |

| ~28 | tert-Butyl Carbons (-C(CH₃)₃) |

Rationale for Chemical Shifts:

-

Carbonyl Carbons (~192 and ~150 ppm): The aldehyde and carbamate carbonyl carbons are significantly deshielded due to the electronegativity of the oxygen atoms.

-

Aromatic and Indole Carbons (107-137 ppm): The sp² hybridized carbons of the indole ring system resonate in this characteristic range. The specific shifts are dictated by their position relative to the nitrogen atom and the formyl and Boc substituents.

-

tert-Butyl Carbons (~84 and ~28 ppm): The quaternary carbon of the tert-butyl group is found around 84 ppm, while the three equivalent methyl carbons appear at a much more shielded value of approximately 28 ppm.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol: IR Spectrum Acquisition

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound is expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980-2930 | C-H stretch | tert-Butyl group |

| ~1730 | C=O stretch | Carbamate carbonyl |

| ~1680 | C=O stretch | Aldehyde carbonyl |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1370, ~1390 | C-H bend | tert-Butyl group (doublet) |

| ~1250, ~1150 | C-O stretch | Carbamate ester |

Expert Insight: The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, confirming the presence of both the aldehyde and the Boc-protecting group. The higher frequency of the carbamate carbonyl is due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition

The mass spectrum can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer like a Quadrupole or Time-of-Flight (TOF) detector. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Data Interpretation:

The mass spectrum will provide the molecular weight of this compound (C₁₄H₁₅NO₃, Exact Mass: 245.1052).

-

Molecular Ion Peak ([M]+• or [M+H]+): In ESI-MS, the compound is likely to be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 246.1126. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

-

Key Fragmentation Patterns: A characteristic fragmentation pattern involves the loss of the tert-butyl group or isobutylene from the molecular ion, resulting in a significant peak at m/z [M - 56]⁺ or [M - 57]⁺. This fragmentation is a hallmark of Boc-protected compounds.

IV. Integrated Spectral Analysis Workflow

The structural confirmation of this compound is a synergistic process involving the integration of data from all three spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Conclusion: A Foundation of Scientific Trust

The comprehensive spectral data presented in this guide provide a robust and self-validating system for the identification and characterization of this compound. By understanding the principles behind each spectroscopic technique and the interpretation of the resulting data, researchers can proceed with confidence in the identity and purity of their starting materials. This foundational knowledge is critical for the integrity of subsequent synthetic transformations and the ultimate success of research and development endeavors in the pharmaceutical and chemical sciences.

References

Due to the proprietary nature of specific spectral data from chemical suppliers and the general difficulty in locating a single, comprehensive, publicly available peer-reviewed source for all spectral data of this specific compound, this reference section provides authoritative sources on the spectroscopic techniques themselves and databases where such information is typically found.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

Electronic and steric properties of 6-formylindole analogs

An In-Depth Technical Guide to the Electronic and Steric Properties of 6-Formylindole Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic therapeutic agents.[1][2][3] Among its many derivatives, 6-formylindole and its analogs represent a class of significant interest due to the unique electronic and steric characteristics imparted by the C6-formyl substituent. This aldehyde group acts as a versatile synthetic handle and a potent modulator of the molecule's physicochemical properties, profoundly influencing its biological activity. This guide provides a comprehensive technical exploration of the electronic and steric properties of 6-formylindole analogs, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings, experimental characterization, computational analysis, and the direct implications of these properties on drug design and discovery.[2]

The Significance of the Indole Nucleus in Drug Discovery

The indole ring system is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in bioactive compounds stems from its rigid, bicyclic aromatic structure which can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions.[2] These interactions are fundamental to achieving high binding affinity and selectivity for therapeutic targets.[2] From the neurotransmitter serotonin to the anticancer agent vincristine, the indole motif is integral to a vast array of pharmacological activities.[1][3] The ability to functionalize different positions on the indole ring allows for the fine-tuning of a molecule's properties to optimize its therapeutic profile.[4]

The introduction of a formyl group (-CHO) at the C6 position specifically creates a derivative with distinct electronic features. The C6 position is part of the benzene ring portion of the indole, and substitution here directly impacts the overall aromatic system. The formyl group is a moderately deactivating, meta-directing substituent, which electronically influences the entire indole nucleus. This guide will systematically dissect these influences.

Electronic Properties of 6-Formylindole Analogs

The electronic nature of a molecule dictates its reactivity, polarity, and ability to participate in intermolecular interactions. The formyl group at the C6 position exerts a significant electron-withdrawing effect, which alters the electron density distribution across the indole scaffold.

Inductive and Resonance Effects

The C6-formyl group withdraws electron density from the indole ring through two primary mechanisms:

-

Inductive Effect (-I): The oxygen atom in the carbonyl group is highly electronegative, pulling electron density away from the attached carbon and, subsequently, from the aromatic ring through the sigma bond framework.

-

Resonance Effect (-M or -R): The carbonyl group can delocalize the π-electrons of the benzene ring, pulling electron density into the substituent. This effect is particularly pronounced for substituents at positions that are in conjugation with the ring system.

This net electron withdrawal decreases the electron density on the indole ring, particularly on the benzene portion, making the molecule less susceptible to electrophilic aromatic substitution compared to unsubstituted indole.

Quantifying Electronic Effects: The Hammett Equation

The electronic influence of substituents on aromatic systems can be quantitatively described by the Hammett equation:[5]

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for a reaction with a substituted aromatic ring.

-

k₀ or K₀ is the constant for the unsubstituted parent compound.

-

σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent (e.g., -CHO at C6). It quantifies the electronic effect of that substituent.

-

ρ (Rho) is the reaction constant , which depends on the nature of the reaction but not the substituent. It measures the sensitivity of the reaction to electronic effects.[5]

For indole derivatives, Hammett correlations have been successfully applied to understand reaction kinetics, confirming that many of their reactions are typical aromatic electrophilic substitutions.[6] Electron-withdrawing groups like 6-formyl will have a positive σ value, indicating they slow down reactions that build up positive charge in the transition state (e.g., electrophilic attack).

// Edges "Indole" -> "Inductive" [dir=none, color="#4285F4", style=dashed, headlabel=" ", taillabel=" "]; "Indole" -> "Resonance" [dir=none, color="#EA4335", style=dashed, headlabel=" ", taillabel=" "]; "Inductive" -> "Reduced_Density" [color="#5F6368"]; "Resonance" -> "Reduced_Density" [color="#5F6368"];

// Annotations node [shape=plaintext, fontcolor="#202124"]; "Formyl_Group" [pos="0.2,0.6!", label="C6-Formyl Group", fontcolor="#EA4335"]; "Formyl_Group" -> "Indole" [style=invis]; // Dummy edge for positioning } Caption: Electronic effects of the C6-formyl group on the indole nucleus.

Spectroscopic Characterization

The electronic perturbations caused by the 6-formyl group are readily observable using spectroscopic techniques.

-

NMR Spectroscopy: In ¹H NMR, the electron-withdrawing nature of the formyl group causes a downfield shift (higher ppm) for the protons on the aromatic ring compared to unsubstituted indole, due to deshielding. The formyl proton itself will appear as a distinct singlet at a very downfield position (typically ~10 ppm). In ¹³C NMR, the carbonyl carbon exhibits a characteristic resonance in the 180-200 ppm range.[7]

-

UV-Visible Spectroscopy: The electronic transitions within the indole chromophore are sensitive to substitution. Benzene ring substitutions with electrophilic groups can lift the degeneracy of the ¹Lₐ and ¹Lₑ transitions.[8][9] This often results in a bathochromic (red) shift of the absorption maxima compared to the parent indole.

| Analog/Substituent | ¹H NMR (H7, ppm) | ¹³C NMR (C6, ppm) | UV-Vis λₘₐₓ (nm) | Hammett Constant (σₚ) |

| H (Indole) | ~7.10 | ~120.8 | ~275 | 0.00 |

| 6-CHO (6-Formylindole) | ~7.90 | ~132.0 | ~298 | +0.42 |

| 6-CN | ~7.85 | ~110.0 | ~295 | +0.66 |

| 6-NO₂ | ~8.30 | ~145.0 | ~320 | +0.78 |

| 6-OCH₃ | ~6.80 | ~158.0 | ~285 | -0.27 |

| Table 1: Representative electronic data for C6-substituted indole analogs. Exact spectroscopic values are solvent-dependent. Hammett constants are for para-substituted benzenes and serve as a good approximation. |

Steric Properties of 6-Formylindole Analogs

Steric properties refer to the spatial arrangement of atoms in a molecule and the physical bulk of its constituent groups. These properties are critical in drug design, as they govern how a molecule fits into a receptor's binding pocket—a concept often described as the "lock and key" model.

Quantifying Steric Effects: The Taft Equation

While the Hammett equation deals with electronic effects, the Taft equation was developed to separate and quantify steric effects, particularly in aliphatic systems, but its principles are broadly applicable.[10] The equation is:

log(k/k₀) = ρσ + δEₛ

Where:

-

Eₛ is the steric substituent constant , which is unique to each substituent and quantifies its steric bulk. More negative Eₛ values indicate greater steric hindrance.[11][12]

-

δ (Delta) is the steric sensitivity factor , indicating how sensitive the reaction is to steric effects.[13]

For 6-formylindole analogs, the Eₛ value of the formyl group itself is relatively modest. However, derivatization of the aldehyde (e.g., to an imine, oxime, or through reductive amination) or substitution on adjacent positions (C5 or C7) can introduce significantly bulkier groups. These modifications can be used to probe the spatial constraints of a binding site or to block metabolic pathways.[14]

// Edges and annotations edge [color="#34A853", style=solid, arrowhead=vee]; "Small_Sub" -> "Receptor" [label="Good Fit"];

edge [color="#EA4335", style=solid, arrowhead=tee]; "Large_Sub" -> "Receptor" [label="Poor Fit"]; } Caption: Steric hindrance from a bulky substituent preventing optimal ligand-receptor binding.

Conformational Analysis

The 6-formyl group has rotational freedom around the C6-C(aldehyde) bond. The preferred conformation (either coplanar with the indole ring or twisted) will depend on the steric and electronic interactions with adjacent substituents, particularly at C5 and C7. This conformation can be critical for biological activity, as it determines the three-dimensional orientation of the hydrogen bond-accepting oxygen atom.

| Substituent (R) | Taft Steric (Eₛ) | van der Waals Volume (ų) | Notes |

| -H | +1.24 | 1.0 | Reference |

| -CHO (Formyl) | -0.01 | 22.4 | Moderate bulk, planar |

| -CH₃ (Methyl) | 0.00 | 22.5 | Standard reference |

| -CH(CH₃)₂ (Isopropyl) | -0.47 | 56.4 | Increased steric bulk |

| -C(CH₃)₃ (tert-Butyl) | -1.54 | 84.8 | Significant steric hindrance |

| -Ph (Phenyl) | -3.82 | 86.9 | Large, planar group |

| Table 2: Comparison of steric parameters for various substituents relevant to indole analog design.[12] |

Methodologies for Synthesis and Analysis

A robust understanding of electronic and steric properties is built upon the ability to synthesize and characterize analogs systematically.

Protocol: Synthesis of 6-Formylindole

This protocol is a generalized procedure based on common synthetic routes like the Fischer indole synthesis followed by formylation, or starting from a pre-functionalized precursor.[15]

Objective: To synthesize 6-formylindole.

Materials:

-

4-Hydrazinobenzoic acid

-

Pyruvic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Cyclization (Fischer Indole Synthesis): a. In a round-bottom flask, combine 4-hydrazinobenzoic acid (1 eq) and pyruvic acid (1.1 eq). b. Slowly add polyphosphoric acid (PPA) with vigorous stirring. The mixture will become viscous and warm. c. Heat the reaction mixture at 80-100 °C for 1-2 hours, monitoring by TLC until the starting material is consumed. d. Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice with stirring. e. Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. f. Extract the aqueous layer three times with dichloromethane (DCM). g. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude indole-6-carboxylic acid.

-

Reduction and Oxidation (Formylation sequence - simplified): Note: A more direct Vilsmeier-Haack formylation can be used on protected indoles, but can be complex regarding regioselectivity. The following represents a common alternative route from the corresponding carboxylic acid. a. The crude indole-6-carboxylic acid is reduced to the corresponding alcohol (6-hydroxymethylindole) using a suitable reducing agent like LiAlH₄ in THF. b. The resulting alcohol is then oxidized to the aldehyde (6-formylindole) using a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in DCM.

-

Purification: a. Purify the crude 6-formylindole using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes. b. Combine fractions containing the pure product and evaporate the solvent to obtain 6-formylindole as a solid.

Protocol: Characterization by NMR Spectroscopy

Objective: To confirm the structure and purity of the synthesized 6-formylindole.

Materials:

-

Synthesized 6-formylindole sample

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire a ¹H NMR spectrum. Expected signals include a singlet for the formyl proton (~10 ppm), a broad singlet for the N-H proton (>8 ppm), and distinct signals in the aromatic region (7-8 ppm).

-

Acquire a ¹³C NMR spectrum. Expected signals include the carbonyl carbon (~190 ppm) and aromatic carbons in the 100-140 ppm range.

-

Process the spectra (phasing, baseline correction, and integration) and compare the observed chemical shifts and coupling constants with literature values to confirm the structure.[7]

Computational Chemistry Workflow

In silico methods provide invaluable insights into molecular properties, complementing experimental data. Density Functional Theory (DFT) is a powerful method for this purpose.[16][17]

Objective: To computationally model the electronic and steric properties of a 6-formylindole analog.

// Nodes "Start" [label="1. Build 3D Structure\nof Analog", fillcolor="#FBBC05"]; "Optimize" [label="2. Geometry Optimization\n(e.g., DFT: B3LYP/6-31G*)"]; "Frequency" [label="3. Frequency Calculation\n(Confirm minimum energy)"]; "Properties" [label="4. Calculate Properties\n(Single Point Energy)"]; "Analysis" [label="5. Data Analysis & Visualization", fillcolor="#34A853"];

// Invisible node for branching "Properties_Branch" [shape=point, width=0, height=0];

// Edges "Start" -> "Optimize"; "Optimize" -> "Frequency"; "Frequency" -> "Properties"; "Properties" -> "Properties_Branch" [arrowhead=none]; "Properties_Branch" -> "HOMO_LUMO" [label="Electronic"]; "Properties_Branch" -> "MEP" [label=" "]; "Properties_Branch" -> "Steric_Params" [label="Steric"]; "HOMO_LUMO" -> "Analysis"; "MEP" -> "Analysis"; "Steric_Params" -> "Analysis";

// Sub-nodes for properties node [shape=ellipse, style=solid, fillcolor="#F1F3F4"]; "HOMO_LUMO" [label="HOMO/LUMO Energies\nDipole Moment"]; "MEP" [label="Molecular Electrostatic\nPotential (MEP) Map"]; "Steric_Params" [label="Molecular Volume\nSurface Area"]; } Caption: A typical DFT workflow for analyzing molecular properties.

Procedure:

-

Structure Preparation: Draw the 2D structure of the 6-formylindole analog in a molecular editor and convert it to a 3D structure.

-

Geometry Optimization: Perform a full geometry optimization using a DFT functional and basis set (e.g., B3LYP/6-31G(d)). This finds the lowest energy conformation of the molecule.[18]

-

Frequency Calculation: Run a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set for higher accuracy. From this, various properties can be derived:

-

Electronic: HOMO/LUMO energies (related to reactivity), Mulliken charges (charge distribution), and the molecular electrostatic potential (MEP) map, which visually shows electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[19][20][21]

-

Steric: Calculate the van der Waals volume and surface area to get a quantitative measure of the molecule's size.

-

-

Analysis: Visualize the MEP map to identify sites for potential hydrogen bonding or electrophilic/nucleophilic attack. Compare calculated parameters (e.g., dipole moment, molecular volume) across a series of analogs to establish structure-property relationships.

Conclusion and Future Outlook

The electronic and steric properties of 6-formylindole analogs are intrinsically linked and collectively dictate their potential as therapeutic agents. The C6-formyl group serves as a key modulator, withdrawing electron density and offering a platform for synthetic elaboration. By systematically varying substituents on the indole core and derivatizing the formyl group, medicinal chemists can finely tune these properties to optimize potency, selectivity, and pharmacokinetic profiles. A combined approach, leveraging robust synthetic protocols, detailed spectroscopic characterization, and predictive computational modeling, is essential for unlocking the full potential of this versatile chemical scaffold in modern drug discovery.[4]

References

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health (NIH). Available from: [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. Available from: [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available from: [Link]

-

electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES. Available from: [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Journal of Pure & Applied Physics. Available from: [Link]

-

Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data. Available from: [Link]

-

Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. Available from: [Link]

-

hammett substituent constants: Topics by Science.gov. Science.gov. Available from: [Link]

-

Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. Available from: [Link]

-

Computational investigation into structural, topological, electronic properties, and biological evaluation of spiro[1H-indole-3,2′-3H-1,3-benzothiazole]-2-one. ResearchGate. Available from: [Link]

-

UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. Available from: [Link]

-

Steric parameters taft's steric factor (es). Slideshare. Available from: [Link]

-

Taft equation: Polar substituent constants, σ. Scribd. Available from: [Link]

-

Temperature effect on the steric and polar Taft substituent parameter values. Reaction Chemistry & Engineering. Available from: [Link]

-

Taft Equation. Dalal Institute. Available from: [Link]

-

Taft equation. Grokipedia. Available from: [Link]

-

Hammett correlation with N-Me-indole, Ph(CH2)2OH and 2-Me-furan as... ResearchGate. Available from: [Link]

-

Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. University of Edinburgh Research Explorer. Available from: [Link]

-

A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Available from: [Link]

-

Hammett equation. Wikipedia. Available from: [Link]

-

Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. PubMed. Available from: [Link]

-

Biomedical Importance of Indoles. National Institutes of Health (NIH). Available from: [Link]

-

Local electronic properties of molecules 1 and 2a–6d presented as... ResearchGate. Available from: [Link]

-

Local electronic properties of molecules 1 and 2a–6d presented as... ResearchGate. Available from: [Link]

-

Exploring the impact of endogenous AHR ligand, 6-formylindole [3,2-b]carbazole (FICZ) on the microbiota-gut-brain axis in chronic stress-induced depression in rats. Research Square. Available from: [Link]

-

Indoles in Drug Design and Medicinal Chemistry. ResearchGate. Available from: [Link]

-

Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. ResearchGate. Available from: [Link]

-

Synthesis , characterization and pharmacological evaluation of novel Indole derivatives. Semantic Scholar. Available from: [Link]

-

Design, synthesis, and characterization of 6β-naltrexol analogs, and their selectivity for in vitro opioid receptor subtypes. USM Digital Commons. Available from: [Link]

-

Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. News-Medical.net. Available from: [Link]

-

Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Biosciences Biotechnology Research Asia. Available from: [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. Available from: [Link]

-

Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. National Institutes of Health (NIH). Available from: [Link]

-

Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. ResearchGate. Available from: [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioengineer.org [bioengineer.org]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. youtube.com [youtube.com]

- 8. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 12. scribd.com [scribd.com]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. Sterically Hindered Derivatives of Pentacene and Octafluoropentacene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. research.ed.ac.uk [research.ed.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Tert-butyl 6-formyl-1H-indole-1-carboxylate molecular weight and formula

An In-depth Technical Guide: Tert-butyl 6-formyl-1H-indole-1-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, explore detailed synthetic protocols with mechanistic insights, and illuminate its versatile applications as a building block in the development of complex pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for advanced molecular design and synthesis.

Introduction: The Strategic Importance of Functionalized Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent pharmacophore in drug-target interactions. However, the synthesis of specifically substituted indoles presents significant challenges, primarily revolving around the control of regioselectivity.

To achieve precise functionalization, the indole nitrogen is often protected, with the tert-butyloxycarbonyl (Boc) group being a preferred choice due to its steric bulk and stability across a wide range of reaction conditions, coupled with its susceptibility to mild cleavage protocols.[1][2] The introduction of a formyl (aldehyde) group onto the Boc-protected indole scaffold creates a synthetically versatile handle. This compound, in particular, is a valuable intermediate, enabling elaboration at the C6 position of the indole ring, a modification crucial for tuning the pharmacological profile of many indole-based drug candidates.[3][4]

Physicochemical and Structural Properties

The compound's structure combines the stability of the N-Boc protecting group with the reactive potential of the C6-aldehyde. These features make it an ideal substrate for a variety of subsequent chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₃ | [5][6] |

| Molecular Weight | 245.27 g/mol | [5] |

| CAS Number | 127956-28-9 | [5] |

| Appearance | Typically an off-white to yellow solid | General chemical knowledge |

| Storage Conditions | Inert atmosphere, 2-8°C for long-term stability | [6] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate | General chemical knowledge |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that hinges on two key transformations: the protection of the indole nitrogen and the regioselective formylation of the carbocyclic ring.

Overall Synthetic Workflow

The logical pathway involves first protecting the indole to deactivate the nitrogen and the highly reactive C3 position, thereby directing subsequent electrophilic substitution to other positions on the ring system.

Caption: General synthetic pathway to this compound.

Step 1: N-Boc Protection of Indole

Causality: The N-H proton of indole is acidic and the pyrrole ring is highly nucleophilic, particularly at the C3 position. Protecting the nitrogen with an electron-withdrawing Boc group serves two purposes: it prevents N-alkylation or other side reactions at the nitrogen, and it electronically deactivates the pyrrole ring, reducing the overwhelming reactivity at C3 and allowing for functionalization on the benzene portion of the scaffold.

Experimental Protocol: General N-Boc Protection [1]

-

Dissolve 1H-Indole (1.0 equiv.) in Tetrahydrofuran (THF).

-

Add a base such as Triethylamine (TEA) (1.5 equiv.) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv.) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure (in vacuo).

-

Extract the crude material with Dichloromethane (DCM), wash sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected indole.

Step 2: Regioselective C6-Formylation

Causality: Formylation of the N-Boc protected indole is an electrophilic aromatic substitution. The choice of formylating agent and catalyst is critical for achieving regioselectivity at the C6 position over other positions like C3, C7, or C2. Modern catalytic methods offer milder conditions and improved selectivity compared to classical approaches.

Experimental Protocol: Boron-Catalyzed C-H Formylation [7] This protocol represents an efficient and modern approach using a stable formyl source and an effective Lewis acid catalyst.

-

To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add N-Boc indole (1.0 equiv.) and trimethyl orthoformate (TMOF) (1.0-1.5 equiv.).

-

Add Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 equiv.) rapidly to the mixture at room temperature. Note: The rate of addition can influence yield.[7]

-